molecular formula C20H24N2OS B1434887 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone CAS No. 1801352-86-2

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone

Cat. No. B1434887
CAS RN: 1801352-86-2
M. Wt: 340.5 g/mol
InChI Key: RTOYXVAUQYVQHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new process for the synthesis of this compound has been described in a patent . The process involves the preparation of 1 - (2- ( (2- (trifluoromethyl)phenyl)thio)phenyl)piperazine on a solid polystyrene support, followed by decomplexation using visible light irradiation, and purification by preparative LC-MS and ion-exchange chromatography .


Molecular Structure Analysis

The molecular formula of this compound is C18H22N2S . The InChI code is 1S/C18H22N2S/c1-14-7-8-17 (15 (2)13-14)21-18-6-4-3-5-16 (18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone compounds were synthesized and showed promising antiproliferative agents against MCF-7 breast cancer cells. This study indicates the potential of such compounds in cancer treatment (Yurttaş et al., 2014).

Antipsychotic Applications

Biphenyl moiety linked with aryl piperazine derivatives, including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone, were synthesized and showed significant anti-dopaminergic and anti-serotonergic activity in behavioral models. This suggests their potential use as antipsychotic agents (Bhosale et al., 2014).

Synthesis and Characterization of Derivatives

A study involved the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process demonstrates the chemical versatility and potential applications of such compounds in various fields of research (Bhat et al., 2018).

Antidepressant Metabolism Study

Lu AA21004, a compound structurally similar to 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, was investigated for its metabolism in human liver microsomes and S9 fraction. This study provides insights into the metabolic pathways of novel antidepressants (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Applications

1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and exhibited excellent antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Rajkumar et al., 2014).

Anti-HIV Activity

New 5-substituted Piperazinyl-4-nitroimidazole Derivatives were synthesized and evaluated for their anti-HIV activity, demonstrating the potential of piperazine derivatives in the development of new anti-HIV medications (Al-Masoudi et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-[4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-15-8-9-19(16(2)14-15)24-20-7-5-4-6-18(20)22-12-10-21(11-13-22)17(3)23/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOYXVAUQYVQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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